Hsd17B13-IN-52

HSD17B13 inhibition Enzymatic assay NAFLD

Generic substitution across HSD17B13 inhibitors fails due to >900-fold potency divergence and scaffold-specific binding modes (PDB 8G84). Hsd17B13-IN-52 (Compound 84) offers a distinct dichloro-substituted benzamide scaffold versus thiadiazole-based probes. - **Potency**: IC50 ≤0.1 µM (estradiol substrate) - **Application**: Orthogonal control for BI-3231 (1 nM) in target validation - **Supply**: Avoids assay saturation artifacts from sub-nanomolar inhibitors

Molecular Formula C26H22Cl2N4O4
Molecular Weight 525.4 g/mol
Cat. No. B12365106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHsd17B13-IN-52
Molecular FormulaC26H22Cl2N4O4
Molecular Weight525.4 g/mol
Structural Identifiers
SMILESC1COCCN1C2=CC=CC=C2CN3C=NC4=C(C3=O)C(=CC=C4)NC(=O)C5=CC(=C(C(=C5)Cl)O)Cl
InChIInChI=1S/C26H22Cl2N4O4/c27-18-12-17(13-19(28)24(18)33)25(34)30-21-6-3-5-20-23(21)26(35)32(15-29-20)14-16-4-1-2-7-22(16)31-8-10-36-11-9-31/h1-7,12-13,15,33H,8-11,14H2,(H,30,34)
InChIKeyWZDQFKAHFLUNMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hsd17B13-IN-52 Potency and Specifications


Hsd17B13-IN-52 (also designated Compound 84) is a small-molecule inhibitor of hydroxysteroid 17β-dehydrogenase 13 (HSD17B13), a hepatic lipid droplet-associated enzyme implicated in non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH) pathogenesis . The compound exhibits an IC50 value of ≤ 0.1 μM against estradiol in enzymatic assays and is supplied under CAS 2770246-77-8 with molecular formula C26H22Cl2N4O4 and molecular weight 525.38 g/mol [1]. Crystal structures of HSD17B13 in complex with small-molecule inhibitors have been solved at high resolution, providing a structural basis for inhibitor binding [2].

Workflow HSD17B13 enzymatic inhibition assays
Selection Chemically distinct scaffold for orthogonal profiling
Use Context NAFLD/NASH mechanistic research models

Generic Substitution Failure for Hsd17B13-IN-52 Analogs


Generic substitution among HSD17B13 inhibitors is inadvisable due to substantial divergence in potency, selectivity profiles, and pharmacokinetic behavior across the compound class. HSD17B13 inhibitors reported in the literature span a potency range exceeding 900-fold—from low-nanomolar agents such as BI-3231 (IC50 = 1 nM) and inhibitor 32 (IC50 = 2.5 nM) to sub-micromolar compounds such as HSD17B13/PPAR modulator-1 (IC50 = 0.91 μM) [1][2][3]. Additionally, crystal structures of HSD17B13 reveal that inhibitors from distinct chemical series occupy divergent paths to the active site, indicating that compounds with superficially similar potency values may exhibit different binding modes, selectivity fingerprints, and resistance to disease-relevant variants [4]. Cross-assay potency data are not interchangeable due to variations in substrate (estradiol versus leukotriene B4), enzyme concentration, and detection methodology, necessitating compound-specific validation for any given experimental system.

Reported inhibitor potency varies widely across HSD17B13 chemical series, limiting direct interchangeability.
Crystal structures show inhibitors occupy divergent active-site paths; binding and selectivity profiles may differ.
Cross-study potency comparisons require compound-specific validation due to assay condition differences.

Hsd17B13-IN-52 Differentiation Evidence


Enzymatic Potency Against Estradiol

Hsd17B13-IN-52 inhibits HSD17B13 enzymatic activity with an IC50 value of ≤ 0.1 μM (100 nM) using estradiol as the substrate [1]. This potency positions the compound approximately 100-fold less potent than the high-affinity chemical probe BI-3231 (IC50 = 1 nM) and approximately 40-fold less potent than inhibitor 32 (IC50 = 2.5 nM) when compared across published enzymatic assay data, though assay conditions differ [2][3]. The compound is approximately 10-fold more potent than HSD17B13/PPAR modulator-1 (IC50 = 0.91 μM) [4]. Notably, direct head-to-head comparisons under identical assay conditions are not available in the public domain for this compound.

Enzymatic Potency
Cross-study context
≤ 0.1 μM (100 nM)
Supports moderate inhibition studies for assay development
~100-fold vs BI-3231 (1 nM); cross-study comparable
HSD17B13 inhibition Enzymatic assay NAFLD

Structural Context for Ligand Binding

High-resolution crystal structures of full-length HSD17B13 in complex with small-molecule inhibitors have been solved and deposited in the Protein Data Bank (PDB ID: 8G84) [1][2]. These structures reveal that inhibitors from two distinct chemical series interact with active site residues and the bound NAD+ cofactor similarly, yet they occupy different paths leading to the active site [3]. While Hsd17B13-IN-52 (Compound 84) was not directly co-crystallized in this study, the structural framework provides a validated basis for understanding inhibitor binding modes and may inform structure-activity relationship interpretation for compounds within the same chemical series.

Structural Context
Class-level
PDB 8G84 available
Supports binding-mode interpretation via published structures
No direct co-crystal for Hsd17B13-IN-52; class-level inference
Crystal structure Ligand binding Structure-based design

Chemical Scaffold Distinctiveness

Hsd17B13-IN-52 (CAS 2770246-77-8; molecular formula C26H22Cl2N4O4) represents a chemically distinct scaffold compared to the widely used chemical probe BI-3231 (CAS 2894848-07-6; molecular formula C16H14F2N4O3S) [1]. The structural divergence is substantial: Hsd17B13-IN-52 is a larger, dichloro-substituted benzamide-containing molecule (MW 525.38 g/mol), whereas BI-3231 is a smaller thiadiazole-containing pyrimidinedione (MW 380.37 g/mol) [1]. Crystal structures confirm that inhibitors from distinct chemical series occupy divergent paths to the HSD17B13 active site, suggesting that scaffold differences may translate to differential sensitivity to active-site mutations or distinct off-target interaction profiles [2]. No direct selectivity profiling data are publicly available for Hsd17B13-IN-52 at present.

Scaffold Distinctiveness
Reported
C26H22Cl2N4O4 (525 g/mol)
Chemically distinct scaffold may reduce off-target profile overlap
No selectivity data; scaffold-based inference
Chemical scaffold Orthogonal validation SAR

Hsd17B13-IN-52 Application Scenarios


Orthogonal Target Validation in NAFLD/NASH

Hsd17B13-IN-52 is suited for use as an orthogonal chemical tool alongside higher-potency probes such as BI-3231 (IC50 = 1 nM) or inhibitor 32 (IC50 = 2.5 nM) in NAFLD/NASH target validation studies [1]. The distinct chemical scaffold (C26H22Cl2N4O4 versus the thiadiazole-containing BI-3231) reduces the likelihood that observed phenotypic effects arise from scaffold-specific off-target activities rather than on-target HSD17B13 inhibition [2]. This orthogonal validation approach is particularly relevant given that inhibitors from different chemical series occupy divergent paths to the HSD17B13 active site [3].

Assay Development and In Vitro Profiling

With an IC50 of ≤ 0.1 μM against estradiol in HSD17B13 enzymatic assays, Hsd17B13-IN-52 provides a moderately potent positive control suitable for assay development, screening cascade validation, and structure-activity relationship (SAR) studies [1]. The compound's potency level (~100 nM) falls within a range that permits reliable detection of partial inhibition while avoiding the assay saturation artifacts that can accompany sub-nanomolar inhibitors at typical screening concentrations [2].

Structural Biology & Ligand-Binding Studies

High-resolution crystal structures of HSD17B13 in complex with inhibitors (PDB ID: 8G84) provide a validated structural framework for interpreting the binding interactions of Hsd17B13-IN-52 and related analogs [1]. Researchers employing Hsd17B13-IN-52 in structural biology or computational chemistry applications can leverage these published coordinates for molecular docking, molecular dynamics simulations, and structure-based interpretation of activity differences across the compound series [1].

Comparative Pharmacology of HSD17B13 Inhibitors

Hsd17B13-IN-52 represents a data point in the broad potency spectrum of HSD17B13 inhibitors (spanning from 1 nM for BI-3231 to 0.91 μM for HSD17B13/PPAR modulator-1) and serves as a reference compound for comparative pharmacological studies investigating the relationship between inhibitor potency, chemical scaffold, and biological effect in hepatic disease models [1][2]. The compound's dichloro-substituted benzamide scaffold offers a chemotype distinct from the thiadiazole, triazole, and oxadiazole scaffolds prevalent among other reported HSD17B13 inhibitors .

Application
Selection Property
Validation Focus
Orthogonal HSD17B13 target engagement studies
Chemically distinct scaffold for orthogonal profiling
Phenotypic endpoint interpretation in hepatic lipid models
Assay development and screening cascade validation
Moderate inhibition potency for assay linearity
Partial inhibition detection without saturation artifacts
Structural biology and computational chemistry
Availability of class-level structural templates (PDB 8G84)
Docking and molecular dynamics simulation context
Comparative pharmacology across HSD17B13 inhibitor series
Scaffold diversity across inhibitor chemotypes
Potency-scaffold relationship interpretation

Technical Documentation Hub

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